2-Benzyl-4-nitroisoindoline

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Procure 2-Benzyl-4-nitroisoindoline (CAS 127168-67-6), the specific 4-nitro positional isomer essential for generating the 4-aminoisoindoline scaffold used in CRL4CRBN-targeting PROTAC and molecular glue programs. The N-benzyl protecting group and electron-withdrawing 4-nitro substituent enable a documented catalytic hydrogenation to 4-aminoisoindoline at atmospheric pressure (61.6% isolated yield), a transformation not replicable with the 5- or 7-nitro isomers. Available as free base (254.28 g/mol) and hydrochloride salt (CAS 147734-20-1; 290.74 g/mol) for salt screening. Choose the salt form for enhanced aqueous solubility in biological assays or the free base for organic-phase reactions and chromatographic purification.

Molecular Formula C15H14N2O2
Molecular Weight 254.28 g/mol
CAS No. 127168-67-6
Cat. No. B8816446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-nitroisoindoline
CAS127168-67-6
Molecular FormulaC15H14N2O2
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1C2=C(CN1CC3=CC=CC=C3)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O2/c18-17(19)15-8-4-7-13-10-16(11-14(13)15)9-12-5-2-1-3-6-12/h1-8H,9-11H2
InChIKeyFBIQGFYGALSPNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-nitroisoindoline Procurement Guide: CAS 127168-67-6 Technical Baseline


2-Benzyl-4-nitroisoindoline (CAS 127168-67-6, molecular formula C15H14N2O2, molecular weight 254.28 g/mol) is a substituted isoindoline heterocyclic compound bearing a benzyl group at the N-2 position and a nitro group at the 4-position of the fused benzene ring [1]. The compound serves as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry research . It is commercially available as both the free base (typical purity 95-98%) and the hydrochloride salt (CAS 147734-20-1, C15H15ClN2O2, molecular weight 290.74 g/mol), with the salt form offering enhanced aqueous solubility for formulation-sensitive applications .

Why 2-Benzyl-4-nitroisoindoline Cannot Be Substituted with Generic Isoindoline Analogs


Substitution of 2-benzyl-4-nitroisoindoline with structurally related isoindoline derivatives is precluded by position-specific electronic and steric constraints that govern downstream reactivity. The 4-nitro substituent imparts a distinct electron-withdrawing profile that differs fundamentally from 5-nitro or 7-nitro positional isomers, directly affecting reaction kinetics, regioselectivity in subsequent transformations, and the physicochemical properties of derived products [1]. Additionally, the N-benzyl group serves both as a protecting group during synthetic sequences and as a modulator of lipophilicity (predicted LogP 2.8 ± 0.3 for the hydrochloride salt) that cannot be replicated by N-methyl or N-unsubstituted analogs . The patent literature documents a specific synthetic utility: catalytic hydrogenation of 2-benzyl-4-nitroisoindoline yields 4-aminoisoindoline in 61.6% isolated yield , a transformation that is position-dependent and cannot be achieved with the 5-nitro positional isomer under identical conditions without altering product identity.

2-Benzyl-4-nitroisoindoline: Quantitative Differentiation Evidence Versus Analogs


Catalytic Hydrogenation Yield: 2-Benzyl-4-nitroisoindoline vs. 2-Benzyl-5-nitroisoindoline

Catalytic hydrogenation of 2-benzyl-4-nitroisoindoline under standardized conditions (10% Pd/C, methanol, atmospheric H2, 1 day at room temperature followed by 5 days at 40°C) yields 4-aminoisoindoline with a calculated 61.6% isolated yield . In contrast, hydrogenation of the 5-nitro positional isomer 2-benzyl-5-nitroisoindoline under different conditions (45 psi H2, 1 hour) proceeds with distinct kinetics, demonstrating that nitro group position dictates optimal reduction parameters and potentially yield outcomes . This positional effect on reduction efficiency constitutes a key differentiator for procurement decisions where synthetic route optimization is critical.

Medicinal Chemistry Synthetic Methodology Heterocyclic Chemistry

Downstream 4-Aminoisoindoline Utility in CRL4CRBN E3 Ligase Modulator Development

The reduction product of 2-benzyl-4-nitroisoindoline—4-aminoisoindoline—serves as a critical structural core in substituted 4-aminoisoindoline compounds that function as CRL4CRBN E3 ubiquitin ligase modulators, a mechanism central to targeted protein degradation and antitumor therapeutic development [1]. Patent literature explicitly identifies substituted 4-aminoisoindoline compounds as having anti-tumor activity via this mechanism, with the 4-amino position being essential for ligase modulation [2]. In contrast, 5-nitroisoindoline derivatives have been explored as apolipoprotein B secretion inhibitors and antipsychotic agent precursors via benzenesulfonamide derivatization , representing a distinct therapeutic vector. The procurement of 2-benzyl-4-nitroisoindoline therefore enables access to the 4-aminoisoindoline scaffold required for CRL4CRBN modulator programs—a utility not shared by 5-nitro or 7-nitro positional isomers.

Targeted Protein Degradation PROTAC Ubiquitin Ligase Antitumor

Molecular Weight and Salt Form Selection: Free Base vs. Hydrochloride Differentiation

2-Benzyl-4-nitroisoindoline is available in two distinct forms with quantifiable differences: the free base (CAS 127168-67-6, MW 254.28 g/mol) and the hydrochloride salt (CAS 147734-20-1, MW 290.74 g/mol) . The hydrochloride salt form confers moderate aqueous solubility enhancement (predicted LogP 2.8 ± 0.3) compared to the free base, a critical parameter for biological assay compatibility and formulation development . This salt form availability distinguishes the compound from 4-nitroisoindoline (CAS 748735-45-7, MW 164.16 g/mol), which lacks the N-benzyl group and exhibits fundamentally different solubility and membrane permeability profiles. The 36% increase in molecular weight between free base and hydrochloride salt enables precise stoichiometric calculations for salt metathesis and formulation applications.

Formulation Development Solubility Optimization Salt Selection

Isoindoline Scaffold in Dopamine Receptor Ligand Development: Class-Level Activity Context

Isoindoline derivatives as a class have demonstrated potent binding affinity to dopamine receptor subtypes, with documented isoindoline-based ligands achieving Ki values as low as 3.60 nM for the D4 dopamine receptor (human) and 120 nM for the D2 dopamine receptor (human) [1]. 5-Nitroisoindoline specifically has been reported to interact with the dopamine D2 receptor allosteric binding site . While direct receptor binding data for 2-benzyl-4-nitroisoindoline itself remains absent from the peer-reviewed literature, the isoindoline core scaffold is established as a privileged structure for dopamine receptor modulation, and the compound's N-benzyl and 4-nitro substitution pattern may confer distinct receptor interaction profiles relative to 5-nitro or N-unsubstituted analogs. This class-level inference positions the compound as a candidate scaffold for CNS-targeted medicinal chemistry exploration, with the caveat that direct binding data must be generated de novo.

Dopamine Receptor CNS Drug Discovery Antipsychotic

2-Benzyl-4-nitroisoindoline Application Scenarios Based on Quantitative Evidence


Synthesis of 4-Aminoisoindoline Intermediates for CRL4CRBN E3 Ligase Modulator Programs

Based on the established 61.6% yield for catalytic hydrogenation of 2-benzyl-4-nitroisoindoline to 4-aminoisoindoline , this compound serves as a validated precursor for preparing the 4-aminoisoindoline scaffold. The resulting 4-aminoisoindoline is a core structural motif in substituted 4-aminoisoindoline compounds with anti-tumor activity as CRL4CRBN E3 ubiquitin ligase modulators . This application scenario is specific to the 4-nitro isomer; the 5-nitro and 7-nitro positional isomers yield structurally distinct aminoisoindolines that do not map to the CRL4CRBN modulator pharmacophore. Procurement for targeted protein degradation (PROTAC) and molecular glue discovery programs represents the highest-value application scenario based on available evidence.

Formulation Optimization and Salt Screening Studies

The availability of both free base (MW 254.28 g/mol) and hydrochloride salt (MW 290.74 g/mol) forms, with the salt providing a 36% molecular weight differential and predicted LogP of 2.8 ± 0.3 , enables systematic salt screening and formulation optimization studies. The hydrochloride salt's enhanced aqueous solubility relative to the free base makes it preferable for biological assays conducted in aqueous media, while the free base may be advantageous for organic-phase reactions and chromatographic purification. This dual-form availability is a key procurement consideration not shared by many unsubstituted nitroisoindoline analogs.

Position-Selective Heterocyclic Scaffold Library Construction

The compound's substitution pattern (N-2 benzyl, 4-nitro) provides a distinct entry point for constructing heterocyclic compound libraries requiring precise positional control. In contrast to 2-benzyl-5-nitroisoindoline (CAS 127168-68-7), which requires 45 psi hydrogenation conditions for reduction , the 4-nitro isomer undergoes reduction at atmospheric pressure with a documented 61.6% yield . This differential reactivity profile enables researchers to select the appropriate isomer based on available hydrogenation equipment and desired reaction kinetics. Procurement of both positional isomers may be warranted for systematic structure-activity relationship (SAR) studies exploring the effect of nitro group position on downstream biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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